![molecular formula C22H26ClN7O3 B1245332 4-[(4-chlorophenyl)amino]-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[4,3-e]pyrimidin-7-one](/img/structure/B1245332.png)
4-[(4-chlorophenyl)amino]-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[4,3-e]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZM 253270 is a synthetic organic compound known for its role as a nonpeptide neurokinin A receptor antagonist . It has been studied extensively for its potential therapeutic applications, particularly in the field of pharmacology.
Chemical Reactions Analysis
ZM 253270 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a reference compound in studies involving neurokinin A receptor antagonists.
Biology: It is used to study the role of neurokinin A receptors in various biological processes.
Medicine: It has potential therapeutic applications in the treatment of conditions involving neurokinin A receptors, such as certain types of pain and inflammation.
Industry: It may be used in the development of new pharmaceuticals targeting neurokinin A receptors.
Mechanism of Action
ZM 253270 exerts its effects by antagonizing neurokinin A receptors . This means it binds to these receptors and prevents neurokinin A from exerting its effects. The molecular targets and pathways involved include the neurokinin A receptor signaling pathways, which play a role in various physiological processes such as pain perception and inflammation.
Comparison with Similar Compounds
ZM 253270 is unique in its specific antagonistic activity towards neurokinin A receptors. Similar compounds include other neurokinin receptor antagonists, such as:
Aprepitant: Used to prevent chemotherapy-induced nausea and vomiting.
Fosaprepitant: A prodrug of aprepitant with similar applications.
Netupitant: Another neurokinin receptor antagonist used in combination with palonosetron for the prevention of nausea and vomiting.
These compounds share similar mechanisms of action but differ in their specific receptor targets and therapeutic applications.
Properties
Molecular Formula |
C22H26ClN7O3 |
|---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
4-(4-chloroanilino)-2-[4-[(2Z)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H26ClN7O3/c1-13(2)30-12-17-18(21(30)32)25-22(26-19(17)24-16-6-4-15(23)5-7-16)29-10-8-28(9-11-29)20(31)14(3)27-33/h4-7,13,33H,8-12H2,1-3H3,(H,24,25,26)/b27-14- |
InChI Key |
OYOSXTKSOATNNB-VYYCAZPPSA-N |
Isomeric SMILES |
CC(C)N1CC2=C(C1=O)N=C(N=C2NC3=CC=C(C=C3)Cl)N4CCN(CC4)C(=O)/C(=N\O)/C |
Canonical SMILES |
CC(C)N1CC2=C(C1=O)N=C(N=C2NC3=CC=C(C=C3)Cl)N4CCN(CC4)C(=O)C(=NO)C |
Synonyms |
4-((4-chlorophenyl)amino)-5,6-dihydro-2-(4-(2-(hydroxyimino)-1-oxopropyl)-1-piperazinyl)-6-(1-methylethyl)-7H-pyrrolo(3,4-d)pyrimidin-7-one ZM 253,270 ZM 253270 ZM-253,270 ZM-253270 ZM253,270 ZM253270 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


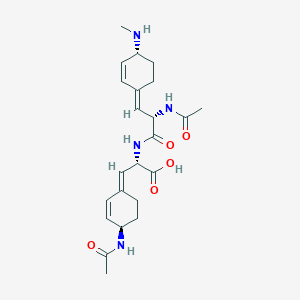
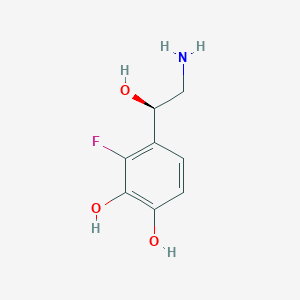

![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4S)-1,4-dihydroxy-4-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1245254.png)
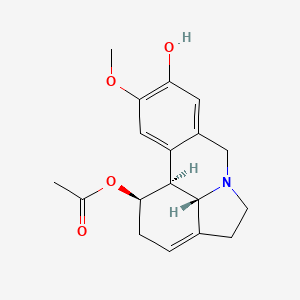
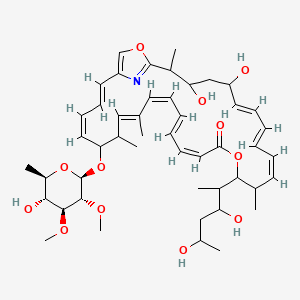
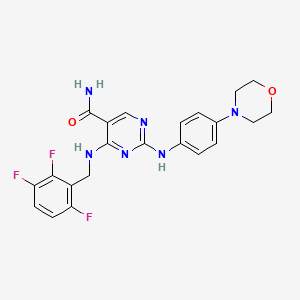
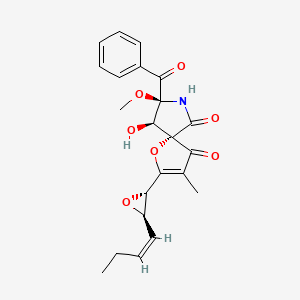
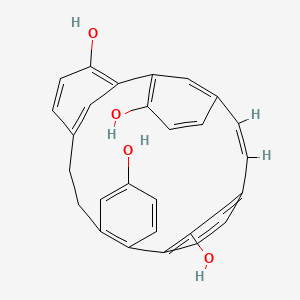


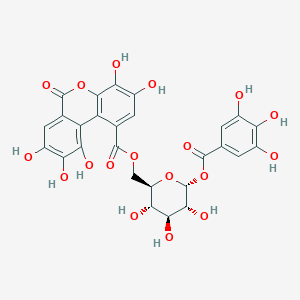
![(2S,3S,4S)-4-(hydroxymethyl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone](/img/structure/B1245273.png)
![methyl N-[1-[[4-hydroxy-5-[[2-[3-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]-2-oxoimidazolidin-1-yl]-3,3-dimethylbutanoyl]amino]-6-phenyl-1-(4-pyridin-2-ylphenyl)hexan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1245274.png)
